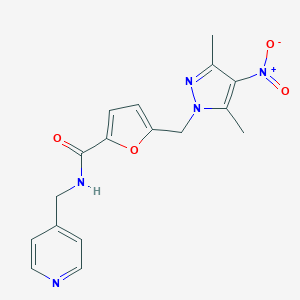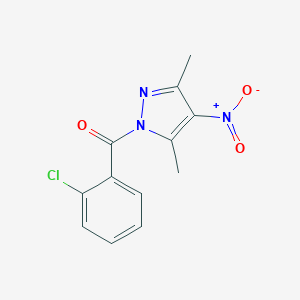![molecular formula C14H14IN3O B214276 1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B214276.png)
1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline, also known as IQ-1, is a small molecule that has gained attention in the scientific community due to its potential applications in cancer research. IQ-1 is a synthetic compound that was first described in 2010 by researchers at the University of California, San Francisco. Since then, IQ-1 has been the subject of numerous studies investigating its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline involves the inhibition of TCF4 activity. TCF4 is a transcription factor that regulates the expression of genes involved in cell proliferation, differentiation, and survival. In cancer cells, TCF4 is often overexpressed, leading to the uncontrolled growth and spread of cancer cells. This compound binds to TCF4 and prevents it from binding to DNA, thereby inhibiting its transcriptional activity.
Biochemical and Physiological Effects
In addition to its potential applications in cancer research, this compound has also been found to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. This compound has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of 1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline is that it is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. Additionally, this compound is relatively stable and easy to synthesize, making it a cost-effective research tool. However, one limitation of this compound is that it may have off-target effects, meaning that it may interact with proteins other than TCF4 and produce unintended effects.
未来方向
There are several potential future directions for research involving 1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline. One area of interest is the development of analogs of this compound that may have improved potency and selectivity for TCF4 inhibition. Additionally, researchers may investigate the use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, this compound may be useful in studying the role of TCF4 in other diseases, such as Alzheimer's disease or diabetes.
Conclusion
In conclusion, this compound is a small molecule that has potential applications in cancer research. Its mechanism of action involves the inhibition of TCF4 activity, which may prevent the growth and spread of cancer cells. This compound has also been found to have other biochemical and physiological effects, such as inhibiting the growth of certain bacteria and having anti-inflammatory properties. While this compound has advantages as a research tool, it also has limitations, and future research will be needed to fully understand its potential applications.
合成方法
The synthesis of 1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine with ethyl 2-oxo-4-phenylbutyrate in the presence of a base catalyst. The resulting product is then subjected to a series of reactions to obtain the final product, this compound.
科学研究应用
1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline has been shown to have potential applications in cancer research. Specifically, this compound has been found to inhibit the activity of the transcription factor TCF4, which is known to play a role in the development and progression of several types of cancer, including colon, breast, and liver cancer. By inhibiting TCF4 activity, this compound may be able to prevent the growth and spread of cancer cells.
属性
分子式 |
C14H14IN3O |
|---|---|
分子量 |
367.18 g/mol |
IUPAC 名称 |
3,4-dihydro-2H-quinolin-1-yl-(4-iodo-1-methylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C14H14IN3O/c1-17-9-11(15)13(16-17)14(19)18-8-4-6-10-5-2-3-7-12(10)18/h2-3,5,7,9H,4,6,8H2,1H3 |
InChI 键 |
ZMJJXESULWISRW-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)N2CCCC3=CC=CC=C32)I |
规范 SMILES |
CN1C=C(C(=N1)C(=O)N2CCCC3=CC=CC=C32)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dichlorophenyl)benzamide](/img/structure/B214194.png)

![N-(4-ethoxy-2-nitrophenyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B214196.png)
![2-[({4-bromo-3-nitro-1H-pyrazol-1-yl}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214198.png)

![1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B214205.png)

![6-amino-3-tert-butyl-4-thiophen-2-yl-2,4-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B214210.png)
![N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B214211.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide](/img/structure/B214213.png)


![N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B214217.png)